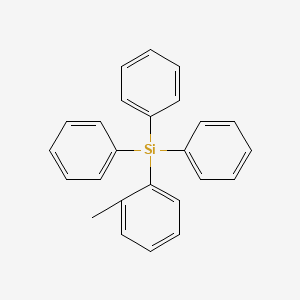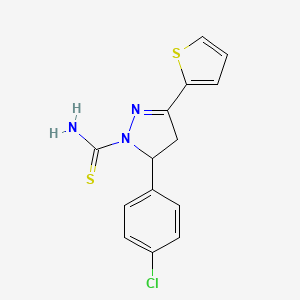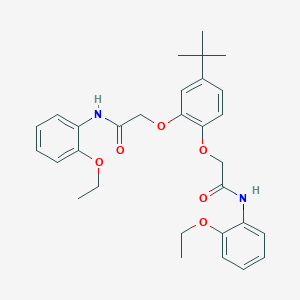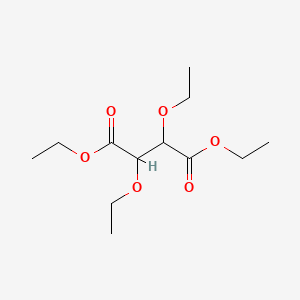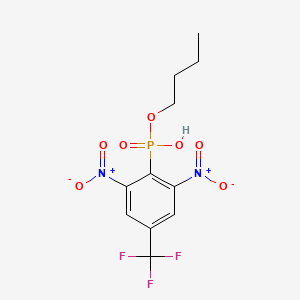
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phosphonic acid ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by the introduction of a phosphonic acid ester group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.
Hydrolysis: The phosphonic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Phosphonic acid derivatives.
Applications De Recherche Scientifique
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phosphonic acid ester group can participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- (2,6-Dinitro-4-trifluoromethyl-phenyl)glycine
- (2,6-Dinitro-4-trifluoromethyl-phenyl)phthalimide
- (2,6-Dinitro-4-trifluoromethyl-phenyl)sulfinylacetic acid
Uniqueness: (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is unique due to the presence of the phosphonic acid ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F3N2O7P |
|---|---|
Poids moléculaire |
372.19 g/mol |
Nom IUPAC |
butoxy-[2,6-dinitro-4-(trifluoromethyl)phenyl]phosphinic acid |
InChI |
InChI=1S/C11H12F3N2O7P/c1-2-3-4-23-24(21,22)10-8(15(17)18)5-7(11(12,13)14)6-9(10)16(19)20/h5-6H,2-4H2,1H3,(H,21,22) |
Clé InChI |
XGNJXJMCWVIGCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



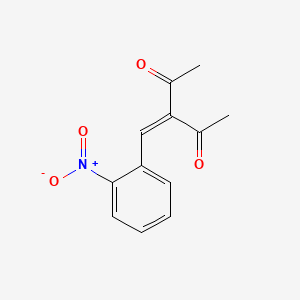
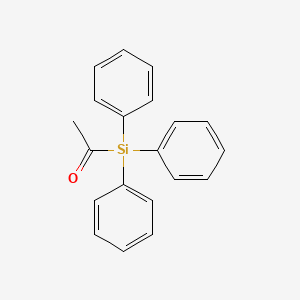
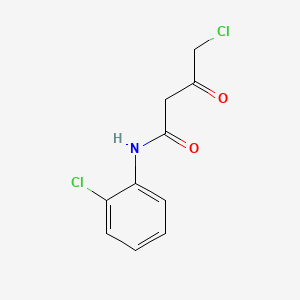
![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)

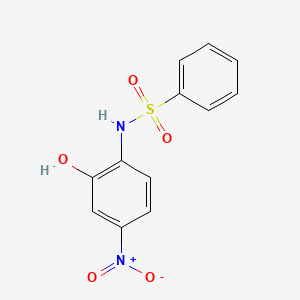
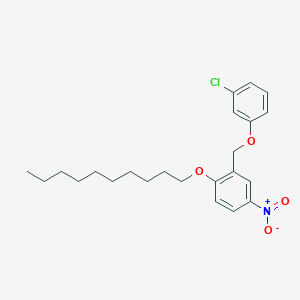
![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)

